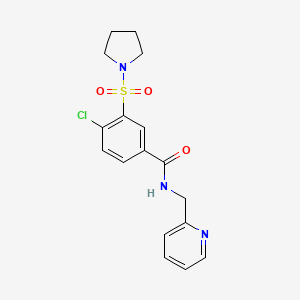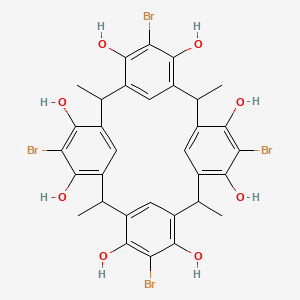
15,35,55,75-Tetrabromo-2,4,6,8-tetramethyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphan-14,16,34,36,54,56,74,76-octaol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11,17,23-TETRABROMO-2,8,14,20-TETRAMETHYLPENTACYCLO[19311(3),?1?,(1)(3)1(1)?,(1)?]OCTACOSA-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-DODECAEN-4,6,10,12,16,18,22,24-OCTOL is a complex organic compound characterized by its unique pentacyclic structure and multiple bromine and methyl groups
Preparation Methods
The synthesis of 5,11,17,23-TETRABROMO-2,8,14,20-TETRAMETHYLPENTACYCLO[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]OCTACOSA-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-DODECAEN-4,6,10,12,16,18,22,24-OCTOL typically involves the bromination of a precursor compound. The reaction is carried out using N-bromosuccinimide (NBS) in a solvent such as 1,2-dichloroethane (DCE) under reflux conditions
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like aryl boronic acids under Suzuki–Miyaura coupling conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The multiple double bonds in the structure allow for addition reactions with various reagents.
Scientific Research Applications
5,11,17,23-TETRABROMO-2,8,14,20-TETRAMETHYLPENTACYCLO[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]OCTACOSA-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-DODECAEN-4,6,10,12,16,18,22,24-OCTOL has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying biological systems.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its bromine and methyl groups. These interactions can lead to the formation of new bonds or the modification of existing ones, affecting the compound’s reactivity and stability. The pathways involved include electrophilic and nucleophilic substitution reactions, as well as redox processes.
Comparison with Similar Compounds
Compared to other similar compounds, 5,11,17,23-TETRABROMO-2,8,14,20-TETRAMETHYLPENTACYCLO[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]OCTACOSA-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-DODECAEN-4,6,10,12,16,18,22,24-OCTOL is unique due to its specific arrangement of bromine and methyl groups on the pentacyclic core. Similar compounds include:
- 5,11,17,23-Tetra-sec-butylpentacyclo[19.3.1.1(3),7.1(9),13.1(15),19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
- 5,11,17,23-Tetrakis(2-methyl-2-propanyl)pentacyclo[19.3.1.1(3),7.1(9),13.1(15),19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrayl tetraacetate
Properties
Molecular Formula |
C32H28Br4O8 |
|---|---|
Molecular Weight |
860.2 g/mol |
IUPAC Name |
5,11,17,23-tetrabromo-2,8,14,20-tetramethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol |
InChI |
InChI=1S/C32H28Br4O8/c1-9-13-5-15(27(39)21(33)25(13)37)10(2)17-7-19(31(43)23(35)29(17)41)12(4)20-8-18(30(42)24(36)32(20)44)11(3)16-6-14(9)26(38)22(34)28(16)40/h5-12,37-44H,1-4H3 |
InChI Key |
GIKSBRYWPGDNPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C(=C2O)Br)O)C(C3=CC(=C(C(=C3O)Br)O)C(C4=C(C(=C(C(=C4)C(C5=C(C(=C(C1=C5)O)Br)O)C)O)Br)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B12482190.png)
![10-(1H-imidazol-2-yl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12482191.png)
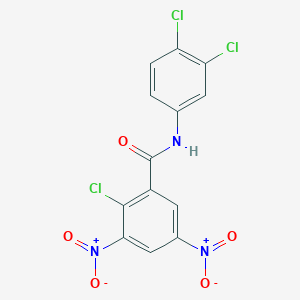
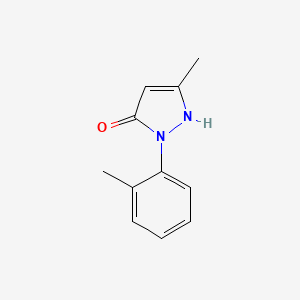
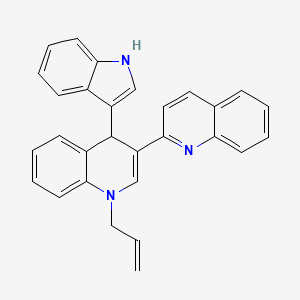
![Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B12482210.png)
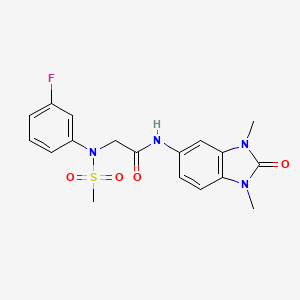
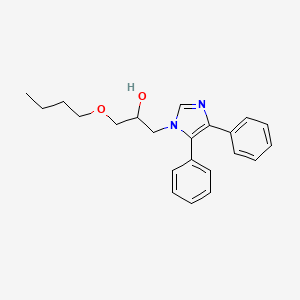
![N-(5-bromopyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12482236.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12482245.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12482251.png)
![4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B12482262.png)
![N~1~-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B12482263.png)
